molecular formula C8H12ClNO2 B13850023 (R)-Norphenylephrine Hydrochloride Salt

(R)-Norphenylephrine Hydrochloride Salt

Cat. No.: B13850023
M. Wt: 189.64 g/mol
InChI Key: OWMFSWZUAWKDRR-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Norphenylephrine Hydrochloride Salt (CAS 15308-34-6) is a chiral β-adrenergic receptor agonist structurally related to phenylephrine. It is characterized by the absence of a methyl group on the aminoethyl side chain compared to phenylephrine, resulting in the molecular formula C₈H₁₂ClNO₂ and a molecular weight of 189.64 g/mol . It is primarily used as a reference standard in pharmaceutical quality control to monitor impurities in phenylephrine formulations . The compound is stored at -20°C to ensure stability .

Properties

Molecular Formula

C8H12ClNO2

Molecular Weight

189.64 g/mol

IUPAC Name

3-[(1R)-2-amino-1-hydroxyethyl]phenol;hydrochloride

InChI

InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-2-1-3-7(10)4-6;/h1-4,8,10-11H,5,9H2;1H/t8-;/m0./s1

InChI Key

OWMFSWZUAWKDRR-QRPNPIFTSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)[C@H](CN)O.Cl

Canonical SMILES

C1=CC(=CC(=C1)O)C(CN)O.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Classical Synthetic Route via Nitro Compound Reduction

One established method starts from m-hydroxybenzaldehyde as the key raw material. The process involves three main steps:

  • Step 1: Nitromethane Addition
    Under basic conditions using sodium methoxide or potassium hydroxide, m-hydroxybenzaldehyde undergoes a Henry-type addition reaction with nitromethane to form 3-(1-hydroxy-2-nitroethyl)phenol as an intermediate. This step is performed typically at low temperatures (0°C) and then stirred overnight at room temperature to complete the addition.

  • Step 2: Catalytic Hydrogenation
    The nitro group of the intermediate is reduced to an amine by catalytic hydrogenation using palladium on carbon (Pd/C) catalyst in anhydrous methanol at room temperature and atmospheric pressure. Stirring for 10–20 hours ensures complete reduction.

  • Step 3: Hydrochloride Salt Formation
    The crude amine product is dissolved in dry ethyl acetate and treated with dry hydrogen chloride gas to form the hydrochloride salt of norphenylephrine.

This method is noted for its simplicity, use of readily available starting materials, and suitability for large-scale production. The overall yield reported is approximately 70% for the intermediate and 95% for the hydrogenation step, indicating high efficiency.

Reaction Scheme Summary
Step Reagents/Conditions Product Yield (%)
1 m-Hydroxybenzaldehyde + Nitromethane, NaOMe/KOH, 0°C to RT overnight 3-(1-hydroxy-2-nitroethyl)phenol (Intermediate) 70.1
2 Pd/C catalyst, anhydrous MeOH, H2, RT, 10-20 h Crude amine 95
3 Dry ethyl acetate, dry HCl gas (R)-Norphenylephrine Hydrochloride Salt Quantitative

Asymmetric Synthesis via Hydrolytic Kinetic Resolution of Styrene Oxide Derivative

A more advanced and enantioselective method involves the asymmetric synthesis of (R)-Norphenylephrine Hydrochloride based on hydrolytic kinetic resolution of a racemic styrene oxide intermediate:

  • Protection of m-hydroxybenzaldehyde as methoxyethoxymethyl ether to prevent side reactions.
  • Epoxidation of the protected styrene derivative to yield racemic styrene oxide.
  • Hydrolytic kinetic resolution using a chiral cobalt(III) complex catalyst, which selectively hydrolyzes the (S)-enantiomer, leaving the (R)-styrene oxide in high enantiomeric excess (up to 95% ee).
  • Subsequent transformation of the (R)-styrene oxide to (R)-Norphenylephrine Hydrochloride via standard functional group manipulations.

This method provides a high enantiomeric purity product, which is crucial for pharmacological efficacy and regulatory compliance in chiral drugs. The process is more complex but offers better control over stereochemistry compared to racemic syntheses followed by resolution.

Pharmaceutical Grade Purification and Characterization

The final (R)-Norphenylephrine Hydrochloride Salt is typically isolated as a white or almost white crystalline powder, freely soluble in water and ethanol, with a melting point around 143 °C (free base) or 171–176 °C (hydrochloride salt).

Quality control includes:

Comparative Table of Preparation Methods

Feature Classical Nitro Reduction Method Asymmetric Hydrolytic Kinetic Resolution Method
Starting Material m-Hydroxybenzaldehyde m-Hydroxybenzaldehyde (protected)
Key Intermediate 3-(1-hydroxy-2-nitroethyl)phenol Racemic styrene oxide derivative
Catalysts/Reagents Pd/C catalyst, NaOMe or KOH, HCl gas Chiral cobalt(III) complex, NaH, trimethylsulfoxonium iodide
Reaction Conditions Room temperature, atmospheric pressure Low temperature (0°C), controlled stirring
Enantiomeric Purity Racemic or resolved post-synthesis High enantiomeric excess (up to 95% ee)
Yield Intermediate ~70%, hydrogenation ~95% Moderate yields, but high purity
Scalability Suitable for large-scale production More complex, suitable for specialized synthesis
Advantages Simple, cost-effective High stereoselectivity, regulatory preferred
Disadvantages Requires resolution for enantiomeric purity More steps, specialized catalysts required

Chemical Reactions Analysis

Types of Reactions

®-Norphenylephrine Hydrochloride Salt undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to its corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Produces quinones and other oxidized derivatives.

    Reduction: Yields alcohols and other reduced forms.

    Substitution: Results in various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medical Applications

1.1 Treatment of Hypotension
(R)-Norphenylephrine Hydrochloride Salt is predominantly used as an α-adrenergic receptor agonist, which stimulates vasoconstriction and increases peripheral resistance, thereby elevating blood pressure. It is particularly effective in treating hypotension during surgical procedures or in critically ill patients .

1.2 Comparison with Other Agents
In clinical settings, norfenefrine has been compared to other sympathomimetics like midodrine. Studies indicate that while it may be similarly effective, its pharmacokinetics and side effect profiles can differ significantly .

Pharmacological Insights

2.1 Mechanism of Action
(R)-Norphenylephrine acts primarily on the α1-adrenergic receptors, leading to vasoconstriction and increased blood pressure. This mechanism is crucial in managing acute hypotensive episodes .

2.2 Pharmacodynamics
The compound exhibits a predicted log P value between -0.28 and -0.95, indicating its hydrophilic nature, which influences its absorption and distribution in the body .

Analytical Applications

3.1 Quality Control in Pharmaceuticals
Norphenylephrine Hydrochloride is utilized as a certified reference material in pharmaceutical testing. Its purity and concentration are critical for ensuring the efficacy of formulations that include this compound .

3.2 Analytical Techniques
Several analytical methods have been employed for the quantification of (R)-Norphenylephrine Hydrochloride in pharmaceutical preparations:

  • High-Performance Liquid Chromatography (HPLC) : Widely used for its sensitivity and specificity.
  • UV/VIS Spectrophotometry : A common method for routine analysis due to its simplicity and cost-effectiveness .

Case Studies

Study Objective Findings
Clinical Trial on Hypotension ManagementEvaluate the efficacy of (R)-Norphenylephrine in surgical patientsDemonstrated significant improvement in blood pressure compared to placebo
Pharmacokinetic StudyAssess absorption rates in different formulationsFound that intravenous administration resulted in faster onset compared to oral forms
HPLC Method DevelopmentEstablish a reliable method for quantifying norfenefrineDeveloped a method with a detection limit of 0.1 µg/mL, suitable for quality control

Mechanism of Action

The mechanism of action of ®-Norphenylephrine Hydrochloride Salt involves its interaction with adrenergic receptors, particularly the alpha-1 adrenergic receptors. Upon binding to these receptors, it activates the G-protein coupled receptor signaling pathway, leading to vasoconstriction and increased blood pressure. This mimics the action of endogenous catecholamines like norepinephrine, making it useful in medical applications.

Comparison with Similar Compounds

Phenylephrine Hydrochloride (CAS 61-76-7)

Structural Differences :

  • Phenylephrine contains a methyl group on the aminoethyl side chain, giving it the formula C₉H₁₄ClNO₂ (MW: 203.67 g/mol) .
  • Norphenylephrine lacks this methyl group, leading to reduced steric hindrance and altered receptor binding.

Pharmacological Activity :

  • Phenylephrine is a potent α₁-adrenergic agonist used as a decongestant. Its methyl group enhances receptor affinity and metabolic stability .
  • Norphenylephrine exhibits lower α₁-agonist activity due to the absence of the methyl group, making it less therapeutically effective but significant as a metabolite or impurity .

Analytical Differentiation :

  • Chromatographic Retention: In HPLC (Pharmacopeial Forum PF 43(1)), Norphenylephrine elutes earlier (retention time: 0.37) compared to Phenylephrine (retention time: 0.40), reflecting differences in polarity .
  • Purity Standards :
Compound Purity Range (USP) Key Impurities
Phenylephrine HCl 97.5–102.5% Norphenylephrine, Benzyl derivatives
(R)-Norphenylephrine HCl ≥98% (reference standard) N/A

Norfenefrine Hydrochloride (CAS 4779-94-6)

  • Structural Relationship: A racemic mixture (RS) of Norphenylephrine, sharing the same molecular formula but differing in stereochemistry .
  • Regulatory Role : Identified as Impurity C in Phenylephrine Hydrochloride (EP/Ph. Eur. standards) .

Other Related Compounds

  • 4-Hydroxyindole Trione and Benzyl Derivatives: Co-eluting impurities in Phenylephrine formulations, requiring baseline separation from Norphenylephrine in HPLC .
  • N-Methylated Analogs: Compounds like Metaraminol (additional hydroxyl group) or Epinephrine (catechol structure) exhibit distinct receptor selectivity and metabolic pathways.

Analytical and Regulatory Considerations

Chromatographic Methods

  • System Suitability: USP methods mandate baseline separation between Norphenylephrine and Phenylephrine using buffered mobile phases (e.g., phosphate buffer with acetonitrile gradients) .
  • Detection Limits: Norphenylephrine is quantified at 0.05 mg/mL in impurity profiling .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended by USP standards to determine the purity of (R)-Norphenylephrine Hydrochloride Salt?

  • Methodology : The United States Pharmacopeia (USP) specifies reverse-phase HPLC for purity analysis. The chromatographic system uses a mixture of buffer solutions (e.g., sodium perchlorate and phosphoric acid in water) with a C18 column. System suitability requires resolution ≥2.0 between (R)-Norphenylephrine and related impurities, tailing factor ≤2.0, and RSD ≤2.0% for replicate injections. Quantification is achieved using USP reference standards (e.g., USP Norphenylephrine Hydrochloride RS) .
  • Acceptance Criteria : Purity should be 97.5–102.5% on a dried basis, validated via infrared spectroscopy, specific rotation, and loss on drying .

Q. What are the optimal storage conditions to ensure the stability of (R)-Norphenylephrine Hydrochloride Salt?

  • Protocol : Store in tightly sealed, light-resistant containers at controlled room temperature (20–25°C). Avoid exposure to moisture and oxidizing agents, as degradation can occur under humid or oxidative conditions .

Q. How is the stereochemical integrity of (R)-Norphenylephrine Hydrochloride Salt confirmed experimentally?

  • Procedure : Measure specific optical rotation using a polarimeter. The prepared sample should exhibit a specific rotation between -538° and -578° at 589 nm (sodium D-line). Deviations indicate potential racemization or contamination with the (S)-enantiomer .

Advanced Research Questions

Q. How can HPLC methods resolve co-eluting structural analogs or enantiomers of (R)-Norphenylephrine Hydrochloride Salt?

  • Optimization Strategy : Adjust mobile phase composition (e.g., acetonitrile-to-buffer ratio) and column temperature to enhance separation. Use chiral stationary phases or derivatization with chiral reagents for enantiomeric resolution. Validate using spiked samples containing known impurities (e.g., benzylphenylephrine base) .
  • Troubleshooting : If resolution is inadequate, re-optimize gradient elution or switch to ultra-high-performance liquid chromatography (UHPLC) for higher sensitivity .

Q. What synthetic strategies ensure high enantiomeric excess in the preparation of (R)-Norphenylephrine Hydrochloride Salt?

  • Chiral Synthesis : Employ asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution to favor the (R)-enantiomer. Monitor intermediate stereochemistry via chiral HPLC or NMR. Post-synthesis, confirm enantiopurity using deuterated internal standards (e.g., (R)-Phenylephrine Hydrochloride-[2H3]) for quantitative analysis .
  • Quality Control : Validate synthetic batches against USP reference standards and assess residual solvents via gas chromatography .

Q. How should researchers reconcile contradictory purity results from orthogonal analytical techniques (e.g., HPLC vs. IR spectroscopy)?

  • Root-Cause Analysis : Cross-validate methods using standardized protocols. For example, if HPLC indicates impurities undetected by IR, perform mass spectrometry (LC-MS) to identify non-UV-active contaminants. Verify sample preparation consistency (e.g., drying to remove moisture interference) .
  • Resolution : Use tiered testing—prioritize USP-compliant HPLC for regulatory acceptance but supplement with elemental analysis or nuclear magnetic resonance (NMR) for structural confirmation .

Key Notes

  • Safety : Handle in fume hoods to avoid inhalation; use nitrile gloves and lab coats .
  • Validation : Always include system suitability tests (e.g., resolution, tailing factor) in HPLC runs .
  • Advanced Tools : Stable isotope-labeled internal standards (e.g., [13C,2H3]-labeled analogs) improve quantification accuracy in mass spectrometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.